molecular formula C13H10N4OS B11516702 1-phenyl-2-(7H-purin-6-ylsulfanyl)ethanone CAS No. 5454-50-2

1-phenyl-2-(7H-purin-6-ylsulfanyl)ethanone

Cat. No.: B11516702
CAS No.: 5454-50-2
M. Wt: 270.31 g/mol
InChI Key: CMZUNZSPFKIPCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-phenyl-2-(7H-purin-6-ylsulfanyl)ethanone is an organic compound characterized by the presence of a phenyl group attached to an ethanone moiety, which is further linked to a purinylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-2-(7H-purin-6-ylsulfanyl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylacetic acid and 6-mercaptopurine.

    Formation of Ethanone Moiety: Phenylacetic acid is converted to phenylacetyl chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Nucleophilic Substitution: The phenylacetyl chloride is then reacted with 6-mercaptopurine in the presence of a base, such as triethylamine, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-2-(7H-purin-6-ylsulfanyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) to yield corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or purinyl positions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Halogenated derivatives, substituted purines

Scientific Research Applications

1-phenyl-2-(7H-purin-6-ylsulfanyl)ethanone has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and viral infections.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-phenyl-2-(7H-purin-6-ylsulfanyl)ethanone involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and nucleic acids

    Pathways Involved: Inhibition of enzyme activity, modulation of signaling pathways, and interference with DNA/RNA synthesis

Comparison with Similar Compounds

Similar Compounds

    1-phenyl-2-(7H-purin-6-ylsulfanyl)ethanol: Similar structure but with an alcohol group instead of a ketone.

    1-phenyl-2-(7H-purin-6-ylsulfanyl)ethane: Lacks the carbonyl group, making it less reactive in certain chemical reactions.

Uniqueness

1-phenyl-2-(7H-purin-6-ylsulfanyl)ethanone is unique due to its combination of a phenyl group, a purinylsulfanyl group, and a ketone moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

5454-50-2

Molecular Formula

C13H10N4OS

Molecular Weight

270.31 g/mol

IUPAC Name

1-phenyl-2-(7H-purin-6-ylsulfanyl)ethanone

InChI

InChI=1S/C13H10N4OS/c18-10(9-4-2-1-3-5-9)6-19-13-11-12(15-7-14-11)16-8-17-13/h1-5,7-8H,6H2,(H,14,15,16,17)

InChI Key

CMZUNZSPFKIPCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NC=NC3=C2NC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.